molecular formula C12H15F2NO2 B12046479 Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate

Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate

Cat. No.: B12046479
M. Wt: 243.25 g/mol
InChI Key: WMYYUHPIVBOQKE-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate is an organic compound with the empirical formula C12H15F2NO2 and a molecular weight of 243.25 g/mol . This compound is characterized by the presence of a difluorobenzyl group attached to an amino propanoate ester, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate typically involves the reaction of 3,4-difluorobenzylamine with ethyl 3-bromopropanoate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluorobenzyl alcohols, carboxylic acids, and various substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

IUPAC Name

ethyl 3-[(3,4-difluorophenyl)methylamino]propanoate

InChI

InChI=1S/C12H15F2NO2/c1-2-17-12(16)5-6-15-8-9-3-4-10(13)11(14)7-9/h3-4,7,15H,2,5-6,8H2,1H3

InChI Key

WMYYUHPIVBOQKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNCC1=CC(=C(C=C1)F)F

Origin of Product

United States

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